molecular formula C7H8ClNO B022557 4-Chloro-2,3-dimethylpyridine 1-oxide CAS No. 59886-90-7

4-Chloro-2,3-dimethylpyridine 1-oxide

Cat. No. B022557
CAS RN: 59886-90-7
M. Wt: 157.6 g/mol
InChI Key: MCUYHRNUDDANSO-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylpyridine 1-oxide is a chemical compound with the linear formula C7H8ClNO . It has a molecular weight of 157.601 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 4-Chloro-2,3-dimethylpyridine 1-oxide involves several steps. It starts with 2,3-dimethylpyridine, which undergoes oxidation (with sodium tungstate as a catalyst and hydrogen peroxide as an oxidant), nitration (with 65% nitric acid as a nitrating agent), and chlorination (with acetyl chloride as a chloridizing agent) . The overall yield of this process is reported to be 72.2% .


Molecular Structure Analysis

The InChI code for 4-Chloro-2,3-dimethylpyridine 1-oxide is 1S/C7H8ClNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3 . The Canonical SMILES is CC1=C(C=CN+[O-])Cl .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2,3-dimethylpyridine 1-oxide are not detailed in the search results, it’s worth noting that this compound is used as an intermediate in the synthesis of other compounds .


Physical And Chemical Properties Analysis

4-Chloro-2,3-dimethylpyridine 1-oxide has a density of 1.2±0.1 g/cm3, a boiling point of 338.5±37.0 °C at 760 mmHg, and a melting point of 103-105°C . Its molecular weight is 157.60 g/mol .

Safety and Hazards

This compound is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for 4-Chloro-2,3-dimethylpyridine 1-oxide are not detailed in the search results, its use as a key intermediate in the syntheses of Proton Pump Inhibitors suggests potential applications in the development of new pharmaceuticals .

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of rabeprazole , a proton pump inhibitor used to treat certain stomach and esophagus problems.

Mode of Action

As an intermediate in the synthesis of Rabeprazole , it may contribute to the overall inhibitory effect on the proton pump in the stomach, reducing the production of stomach acid.

Biochemical Pathways

As a precursor in the synthesis of rabeprazole , it may indirectly influence the gastric acid secretion pathway.

Result of Action

As an intermediate in the synthesis of Rabeprazole , its effects may be seen in the overall reduction of stomach acid production.

Action Environment

Safety data sheets suggest avoiding dust formation and ensuring adequate ventilation during handling .

properties

IUPAC Name

4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUYHRNUDDANSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3-dimethylpyridine 1-oxide

CAS RN

59886-90-7
Record name 4-Chloro-2,3-dimethylpyridine N-oxide
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Record name 59886-90-7
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Record name 4-chloro-2,3-dimethylpyridine 1-oxide
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Synthesis routes and methods

Procedure details

83.0 g (0.49 mol) of 4-nitro-2,3-dimethylpyridine N-oxide and 90 g (1.54 mol) of NaCl were admixed with 1350 ml of CH3CN, 180 ml of aq. HCl (36%) and 16.6 g of benzyltributylammonium chloride, and the resulting suspension was boiled under reflux with stirring for 12 h. The resulting reaction mixture was adjusted to pH=9 using 350 ml of 20% NaOH, wherefor the existing precipitate largely dissolved. The organic phase was separated off, water was added to the aqueous phase until the precipitate had completely dissolved, and it was subsequently extracted using dichloromethane. The organic phases were combined and the solvent was removed under reduced pressure. 76.6 g (98.5%) of 4-chloro-2,3-dimethylpyridine N-oxide were obtained.
Quantity
83 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
16.6 g
Type
catalyst
Reaction Step Five
Name
Quantity
1350 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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